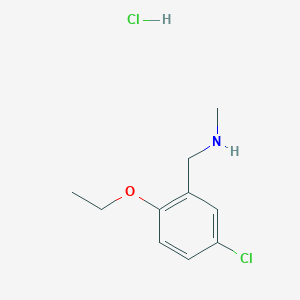
(5-Chloro-2-ethoxybenzyl)methylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Chloro-2-ethoxybenzyl)methylamine hydrochloride is a chemical compound with the molecular formula C10H14ClNO·HCl. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by its solid physical form and is often used as a building block in chemical synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-ethoxybenzyl)methylamine hydrochloride typically involves the reaction of 5-chloro-2-ethoxybenzyl chloride with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
5-chloro-2-ethoxybenzyl chloride+methylamine→(5-Chloro-2-ethoxybenzyl)methylamine hydrochloride
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and controlled temperature and pressure conditions to ensure consistent product quality .
化学反応の分析
Types of Reactions
(5-Chloro-2-ethoxybenzyl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzylamines .
科学的研究の応用
(5-Chloro-2-ethoxybenzyl)methylamine hydrochloride is utilized in several scientific research applications:
Chemistry: It serves as a building block in organic synthesis and the development of new chemical compounds.
Biology: The compound is used in biochemical studies to investigate molecular interactions and pathways.
Industry: The compound is employed in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of (5-Chloro-2-ethoxybenzyl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- (5-Chloro-2-methoxybenzyl)methylamine hydrochloride
- (5-Chloro-2-ethoxyphenyl)methylamine hydrochloride
- (5-Chloro-2-ethoxybenzyl)ethylamine hydrochloride
Uniqueness
(5-Chloro-2-ethoxybenzyl)methylamine hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns and applications, making it valuable in specific research and industrial contexts .
生物活性
(5-Chloro-2-ethoxybenzyl)methylamine hydrochloride is a chemical compound with the molecular formula C10H14ClNO·HCl. It is primarily utilized in various scientific research fields, including chemistry and biology, due to its unique structural properties and biological activities. This compound is synthesized through the reaction of 5-chloro-2-ethoxybenzyl chloride with methylamine, leading to its application as a building block in organic synthesis and biochemical studies.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as receptors or enzymes. This interaction can modulate their activity, influencing various biochemical pathways. The exact mechanisms depend on the context of its use, but it has been noted for potential effects on neurotransmitter systems, particularly in relation to serotonin receptors.
Binding Affinity Studies
Recent studies have investigated the binding affinity of related compounds to serotonin receptors. For instance, metabolites of a gastroprokinetic agent called mosapride were examined, revealing that the binding affinity of these metabolites to serotonin-4 receptors was lower than that of mosapride itself. Such findings suggest that compounds structurally similar to this compound may also exhibit varying degrees of receptor interaction .
Enzymatic Activity
Research has shown that this compound can influence enzymatic activities. For example, compounds derived from similar structures have demonstrated the ability to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating glucose metabolism and lipid storage . This suggests potential applications in metabolic disorders.
Comparative Analysis with Similar Compounds
| Compound Name | IUPAC Name | Biological Activity |
|---|---|---|
| (5-Chloro-2-methoxybenzyl)methylamine hydrochloride | 1-(5-chloro-2-methoxyphenyl)-N-methylmethanamine;HCl | Potential serotonin receptor interaction |
| (5-Chloro-2-ethoxyphenyl)methylamine hydrochloride | N-(5-chloro-2-ethoxyphenyl)-N-methylmethanamine;HCl | Similar receptor binding characteristics |
| (5-Chloro-2-ethoxybenzyl)ethylamine hydrochloride | N-(5-chloro-2-ethoxybenzyl)ethylamine;HCl | Investigated for enzyme modulation |
Gastroprokinetic Agents
The compound has been studied in the context of gastroprokinetic agents. Research indicates that modifications to similar benzylamines can lead to enhanced gastrointestinal motility effects, which are critical for treating conditions like gastroparesis. The structural characteristics of this compound may contribute to its efficacy in these applications .
Antidiabetic Research
In studies focused on thiazolidinedione derivatives, compounds with structural similarities have been shown to activate PPARγ and inhibit LPS-induced nitric oxide production. This highlights the potential role of this compound in developing new antidiabetic therapies by modulating insulin sensitivity .
特性
IUPAC Name |
1-(5-chloro-2-ethoxyphenyl)-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO.ClH/c1-3-13-10-5-4-9(11)6-8(10)7-12-2;/h4-6,12H,3,7H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCJTPMQHVUQRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)CNC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














